Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

CAS No.: 365547-91-7

Cat. No.: VC2951183

Molecular Formula: C11H11ClN2O2

Molecular Weight: 238.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 365547-91-7 |

|---|---|

| Molecular Formula | C11H11ClN2O2 |

| Molecular Weight | 238.67 g/mol |

| IUPAC Name | ethyl 2-amino-5-chloro-1H-indole-3-carboxylate |

| Standard InChI | InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-7-5-6(12)3-4-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3 |

| Standard InChI Key | AOGFIGLCLLQDIX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(NC2=C1C=C(C=C2)Cl)N |

| Canonical SMILES | CCOC(=O)C1=C(NC2=C1C=C(C=C2)Cl)N |

Introduction

Chemical Structure and Properties

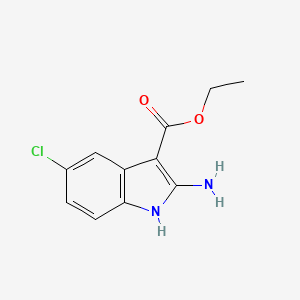

Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is characterized by an indole scaffold with specific functional groups at key positions. The compound contains an amino group at position 2, a chlorine atom at position 5, and an ethyl carboxylate group at position 3 of the indole ring system.

Basic Identification Data

The compound is uniquely identified by several chemical identifiers that enable precise referencing in scientific literature and databases.

| Property | Value |

|---|---|

| CAS Number | 365547-91-7 |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ |

| Molecular Weight | 238.67 g/mol |

| IUPAC Name | Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate |

| Standard InChI | InChI=1S/C11H11ClN2O2/c1-2-16-11(15)9-7-5-6(12)3-4-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3 |

| Standard InChIKey | AOGFIGLCLLQDIX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(NC2=C1C=C(C=C2)Cl)N |

Table 1: Chemical identification data for Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Physical and Chemical Properties

Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate exhibits specific physical and chemical properties that influence its behavior in chemical reactions and biological systems.

| Property | Characteristic |

|---|---|

| Physical Appearance | Solid at room temperature |

| Solubility | Soluble in organic solvents like DMSO, methanol, and dichloromethane |

| Functional Groups | Indole scaffold, primary amine, halogen (chloro), ester group |

| Reactivity Centers | Amine group (nucleophilic), carboxylate group (electrophilic) |

| Stability | Stable under standard laboratory conditions |

Table 2: Physical and chemical properties of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate

Structure-Activity Relationships

Understanding the relationship between the structure of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate and its biological activity is crucial for rational drug design and optimization of its properties.

Key Structural Features

-

Indole Core: The indole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets including enzymes and receptors.

-

2-Amino Group: This functional group can serve as a hydrogen bond donor and can influence the compound's ability to interact with biological targets through hydrogen bonding.

-

5-Chloro Substituent: The chlorine atom increases the lipophilicity of the compound and can enhance membrane permeability. It can also participate in halogen bonding interactions with target proteins.

-

3-Carboxylate Group: This moiety can engage in hydrogen bonding interactions and influence the compound's pharmacokinetic properties .

Related Compounds and Comparative Analysis

Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate belongs to a broader family of substituted indole derivatives, many of which share similar structural features but display distinct biological activities.

Structurally Related Compounds

Several compounds with structural similarity to Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate have been reported in the literature:

| Compound | Structural Difference | Notable Properties |

|---|---|---|

| Ethyl 2-amino-1H-indole-3-carboxylate | Lacks chloro substituent | Precursor compound, simpler synthesis |

| Ethyl 2-amino-6-chloro-1H-indole-3-carboxylate | Chloro at position 6 instead of 5 | Different biological activity profile |

| Ethyl 2-amino-4-chloro-1H-indole-3-carboxylate | Chloro at position 4 instead of 5 | Different reactivity pattern |

| Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate | Different arrangement of functional groups | Enhanced reactivity of formyl group |

Table 3: Comparative analysis of structurally related indole derivatives

Functional Group Variations

Modifications to the functional groups of Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate can lead to compounds with altered properties:

-

Variations in the ester group: Replacing the ethyl ester with other alkyl or aryl esters can modify lipophilicity and metabolic stability.

-

Substitution of the primary amine: Converting the primary amine to secondary or tertiary amines, or other nitrogen-containing groups, can significantly alter the hydrogen bonding pattern and biological activity.

-

Alternative halogen substitutions: Replacing chlorine with other halogens (F, Br, I) changes the electronic properties and potentially the biological activity profile .

Research Applications and Future Directions

Current Research Applications

Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate is primarily used in research settings for several purposes:

-

Synthetic Intermediates: The compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activities.

-

Medicinal Chemistry Research: It is used as a starting point for structure-activity relationship studies in drug discovery programs targeting various diseases .

-

Chemical Biology Tools: The compound and its derivatives may be employed to probe biological pathways and mechanisms in research settings .

Future Research Directions

Several promising research directions involving Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate and related compounds include:

-

Development of Targeted Anticancer Agents: Further exploration of the antiproliferative activity observed in related indole derivatives could lead to the development of novel anticancer agents with specific mechanisms of action .

-

Antimicrobial Drug Development: Given the increasing concern about antibiotic resistance, the potential antimicrobial properties of the compound warrant further investigation, particularly for multi-drug resistant pathogens .

-

Structure Optimization: Systematic modification of the compound's structure to enhance its drug-like properties and biological activities represents a promising avenue for future research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume